((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one
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Overview
Description
((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorophenyl group, a pyridyl group, and a piperazinyl moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-difluoroaniline, which is then reacted with 4-(2-pyridyl)piperazine under controlled conditions to form the desired compound. The reaction conditions often include:
Solvents: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed.
Temperature: Reactions are typically conducted at elevated temperatures ranging from 60°C to 120°C.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification processes. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound derivatives are being investigated for their potential as anti-cancer and anti-inflammatory agents. Their ability to modulate specific molecular pathways is of significant interest for developing targeted therapies.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- ((2,4-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one
- ((2,5-Dichlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one
- ((2,5-Dimethylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one
Uniqueness
((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one stands out due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a unique and valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-4-5-13(18)14(11-12)20-16(23)22-9-7-21(8-10-22)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPHCCBBWIOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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